

2-Fluoro-3-methylphenol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *2-Fluoro-3-methylphenol*

Cat. No.: *B1315178*

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Shanghai, China – December 27, 2025 – **2-Fluoro-3-methylphenol**, a unique aromatic compound, is gaining significant traction as a versatile building block in the realms of pharmaceutical and agrochemical research and development. Its strategic incorporation of a fluorine atom and a methyl group on the phenolic ring imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the synthesis of a wide array of complex organic compounds.

2-Fluoro-3-methylphenol (CAS No. 77772-72-6) is a colorless to light yellow liquid with a molecular formula of C₇H₇FO.^[1] The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and agrochemicals.^[2] This has led to its increasing use in the synthesis of novel therapeutic agents and advanced crop protection solutions.

This document provides detailed application notes and experimental protocols for the use of **2-Fluoro-3-methylphenol** in key organic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoro-3-methylphenol** is presented below, providing essential data for its handling and use in synthetic protocols.

Property	Value	Reference
CAS Number	77772-72-6	[1]
Molecular Formula	C ₇ H ₇ FO	[1]
Molecular Weight	126.13 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	174.2 ± 20.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Vapor Pressure	0.9 ± 0.3 mmHg at 25°C	[1]
Refractive Index	1.520	[1]

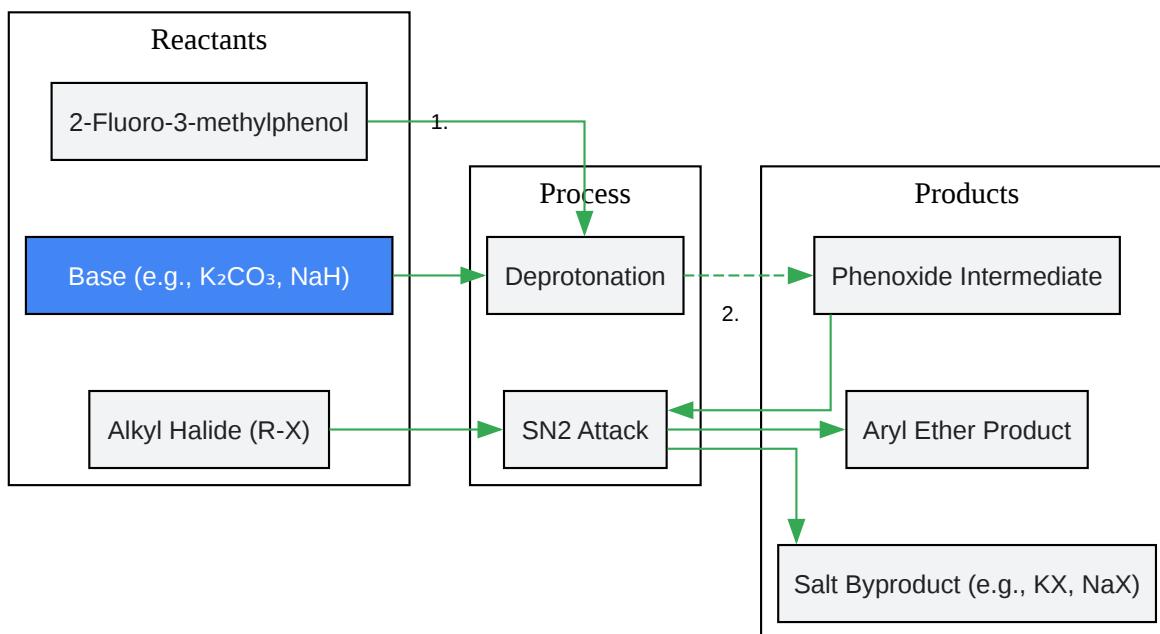
Applications in Organic Synthesis

2-Fluoro-3-methylphenol serves as a crucial precursor in a variety of synthetic transformations. Its phenolic hydroxyl group allows for a range of reactions, including etherification and esterification, while the aromatic ring can be further functionalized. The fluorine substituent plays a key role in modulating the electronic properties and reactivity of the molecule.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this reaction, the hydroxyl group of **2-Fluoro-3-methylphenol** is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing a variety of side chains to the phenolic oxygen.

A representative workflow for the Williamson ether synthesis using **2-Fluoro-3-methylphenol** is depicted below:



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Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(2-Fluoro-3-methylphenoxy)acetic acid

This protocol describes the synthesis of a phenoxyacetic acid derivative, a common structural motif in herbicides.

Materials:

- **2-Fluoro-3-methylphenol**
- Ethyl bromoacetate
- Potassium carbonate (K_2CO_3)
- Acetone

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Ether Formation:
 - To a solution of **2-Fluoro-3-methylphenol** (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).
 - The reaction mixture is stirred and heated at reflux for 4-6 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
 - The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude ethyl 2-(2-fluoro-3-methylphenoxy)acetate.
- Hydrolysis:
 - The crude ester is dissolved in a mixture of ethanol and water.
 - An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.
 - The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

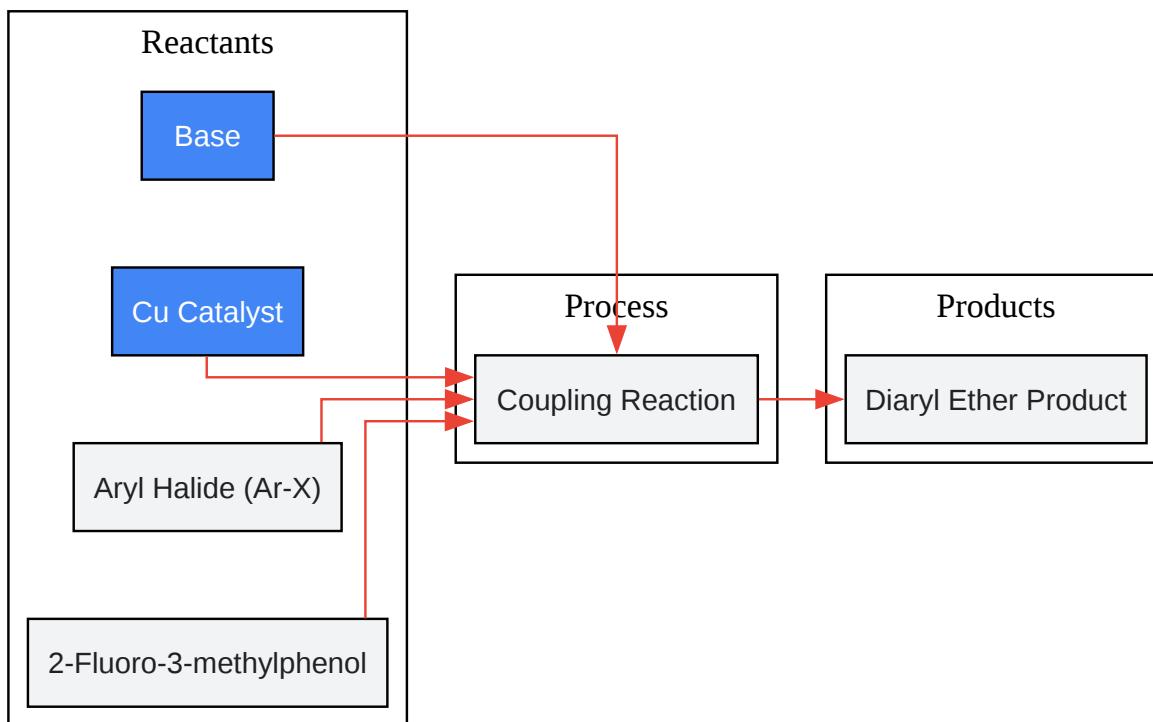
- The aqueous layer is acidified with concentrated HCl to pH ~2, resulting in the precipitation of the product.
- The solid is collected by filtration, washed with cold water, and dried to afford 2-(2-fluoro-3-methylphenoxy)acetic acid.

Reactant	Molar Eq.	Catalyst/ Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
2-Fluoro-3-methylphenol	1.0	K ₂ CO ₃ (1.5 eq)	Acetone	Reflux	4-6	>90 (Ester)
Ethyl bromoacetate	1.1					
Ethyl 2-(2-fluoro-3-methylphenoxy)acetate	1.0	NaOH (2.0 eq)	EtOH/H ₂ O	RT	12	>95 (Acid)

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an alcohol and an aryl halide. This reaction is particularly useful for the synthesis of diaryl ethers. While traditional Ullmann conditions often require harsh conditions, modern modifications have made it a more versatile tool in organic synthesis.

A general representation of the Ullmann condensation is as follows:



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Caption: General scheme of the Ullmann condensation.

Experimental Protocol: Synthesis of a Diaryl Ether Derivative

This protocol outlines a general procedure for the Ullmann condensation of **2-Fluoro-3-methylphenol** with an activated aryl halide.

Materials:

- **2-Fluoro-3-methylphenol**
- Aryl halide (e.g., 4-iodonitrobenzene)
- Copper(I) iodide (CuI)
- N,N-Dimethylglycine

- Cesium carbonate (Cs_2CO_3)
- Dioxane

Procedure:

- To a reaction vessel, add **2-Fluoro-3-methylphenol** (1.2 eq), the aryl halide (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs_2CO_3 (2.0 eq).
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- Anhydrous dioxane is added, and the mixture is heated to 90-110 °C for 12-24 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
- The filtrate is washed with water and brine, dried over anhydrous Na_2SO_4 , and concentrated.
- The crude product is purified by column chromatography on silica gel.

Aryl Halide	Catalyst	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
4-Iodonitro benzene	CuI (10 mol%)	N,N-Dimethyl glycine (20 mol%)	Cs_2CO_3 (2.0 eq)	Dioxane	100	18	75-85
2-Bromopyridine	CuI (10 mol%)	1,10-Phenanthroline (20 mol%)	K_3PO_4 (2.0 eq)	Toluene	110	24	60-70

Conclusion

2-Fluoro-3-methylphenol is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the straightforward introduction of a fluorinated

methylphenyl moiety into a wide range of molecules. The protocols outlined in this document for Williamson ether synthesis and Ullmann condensation demonstrate its utility in forming key C-O bonds, which are prevalent in many biologically active compounds. The strategic use of this intermediate will undoubtedly continue to contribute to the development of new and improved pharmaceuticals and agrochemicals.

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